2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899754-69-9
VCID: VC5044093
InChI: InChI=1S/C18H17Cl2N5O2S/c1-27-13-5-2-11(3-6-13)8-16-23-24-18(25(16)21)28-10-17(26)22-15-7-4-12(19)9-14(15)20/h2-7,9H,8,10,21H2,1H3,(H,22,26)
SMILES: COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C18H17Cl2N5O2S
Molecular Weight: 438.33

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide

CAS No.: 899754-69-9

Cat. No.: VC5044093

Molecular Formula: C18H17Cl2N5O2S

Molecular Weight: 438.33

* For research use only. Not for human or veterinary use.

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide - 899754-69-9

Specification

CAS No. 899754-69-9
Molecular Formula C18H17Cl2N5O2S
Molecular Weight 438.33
IUPAC Name 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide
Standard InChI InChI=1S/C18H17Cl2N5O2S/c1-27-13-5-2-11(3-6-13)8-16-23-24-18(25(16)21)28-10-17(26)22-15-7-4-12(19)9-14(15)20/h2-7,9H,8,10,21H2,1H3,(H,22,26)
Standard InChI Key QDNFZRUOBXONNT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide integrates multiple pharmacophoric elements. The 1,2,4-triazole ring serves as a hydrogen-bond acceptor and donor, while the 4-methoxyphenyl group enhances lipophilicity, and the dichlorophenylacetamide moiety contributes to target specificity.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC₁₈H₁₇Cl₂N₅O₂S
Molecular Weight438.33 g/mol
CAS Registry Number899754-69-9
IUPAC Name2-({4-Amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide
SolubilityLow aqueous solubility; soluble in DMSO, DMF
StabilityStable under inert conditions; sensitive to strong oxidizers

The compound’s planar triazole ring facilitates π-π stacking interactions with aromatic residues in biological targets, while the sulfanyl bridge and acetamide group enable covalent or polar interactions.

Synthesis and Optimization Strategies

Synthesis of this compound involves a multi-step sequence, typically beginning with the formation of the 1,2,4-triazole core. A common route includes:

  • Cyclization: Reaction of thiourea derivatives with hydrazine to form the 4-amino-1,2,4-triazole intermediate.

  • Alkylation: Introduction of the 4-methoxyphenylmethyl group via nucleophilic substitution.

  • Sulfanyl Acetamide Coupling: Thiolation followed by coupling with 2,4-dichlorophenylacetamide using carbodiimide-based coupling reagents.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsPurpose
1Hydrazine hydrate, ethanol, reflux (6–8 h)Triazole ring formation
24-Methoxybenzyl chloride, K₂CO₃, DMF, 80°CAlkylation at triazole N4
32,4-Dichlorophenylacetyl chloride, Et₃N, DCMAcetamide coupling

Microwave-assisted synthesis has been employed to reduce reaction times from hours to minutes while improving yields by 15–20%. Industrial-scale production prioritizes continuous flow reactors to enhance reproducibility and minimize byproduct formation.

Biological Activity and Mechanism of Action

The compound demonstrates broad-spectrum biological activity, with preliminary studies indicating:

  • Anticancer Potential: Inhibition of protein kinases (e.g., EGFR, VEGFR) via competitive binding at the ATP site, with IC₅₀ values in the low micromolar range.

  • Antimicrobial Effects: Activity against Gram-positive bacteria (e.g., Staphylococcus aureus) through disruption of cell wall synthesis.

  • Anti-inflammatory Action: Suppression of COX-2 and NF-κB pathways in murine macrophage models.

Table 3: Select Biological Activity Data

Assay ModelTarget/EffectResult (IC₅₀ or MIC)
HCT-116 colorectal cancerEGFR inhibition4.2 ± 0.3 µM
S. aureus ATCC 29213Bacterial growth inhibition32 µg/mL
RAW 264.7 macrophagesTNF-α reduction (LPS-induced inflammation)58% at 10 µM

Mechanistically, the dichlorophenyl group enhances binding affinity to hydrophobic enzyme pockets, while the triazole nitrogen atoms coordinate with catalytic residues.

Chemical Reactivity and Stability Profile

The compound undergoes characteristic reactions of triazole-thioacetamides:

  • Oxidation: Treatment with H₂O₂ or m-CPBA converts the sulfanyl group to sulfoxide or sulfone derivatives, altering electronic properties.

  • Hydrolysis: Susceptible to base-catalyzed cleavage of the acetamide bond under strongly alkaline conditions (pH > 10).

Table 4: Stability Under Accelerated Conditions

ConditionDegradation After 30 DaysPrimary Degradants
40°C/75% RH<5%None detected
0.1N HCl12%Hydrolyzed acetamide
UV light (320 nm)28%Sulfoxide and triazole ring-opened products

Formulation strategies recommend lyophilized powders stored at -20°C in amber vials to prevent photodegradation.

Comparative Analysis with Structural Analogues

Modifications to the triazole scaffold significantly influence pharmacological profiles:

Table 5: Structure-Activity Relationships (SAR)

Analogue ModificationImpact on Properties
Replacement of 4-methoxyphenyl with 4-Cl↑ Lipophilicity, ↓ metabolic clearance
Substitution of S with O↓ Kinase inhibition, ↑ aqueous solubility
Dichlorophenyl → 4-Fluorophenyl↓ Cytotoxicity, ↑ CNS penetration

The 2,4-dichlorophenyl group in the target compound provides optimal steric bulk for kinase binding compared to smaller substituents.

Current and Prospective Research Applications

Ongoing investigations focus on:

  • Oncology: Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) to overcome drug resistance.

  • Infectious Diseases: Synergistic effects with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA).

  • Neurology: Potential modulation of TRPV1 receptors for neuropathic pain management.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator